molecular formula C16H14N2O3 B1349936 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727652-02-0

2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1349936
CAS No.: 727652-02-0
M. Wt: 282.29 g/mol
InChI Key: VXYOBAYEPXBZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Imidazo[1,2-a]pyridine Derivatives in Heterocyclic Chemistry

The historical development of imidazo[1,2-a]pyridine derivatives spans several decades of intensive research in heterocyclic chemistry, with these compounds emerging as one of the most important fused bicyclic systems in medicinal chemistry. The recognition of imidazo[1,2-a]pyridine as a "drug prejudice" scaffold began in the late twentieth century when researchers identified its presence in numerous biologically active compounds and commercial pharmaceuticals. This classification highlighted the unique ability of the imidazopyridine framework to interact with diverse biological targets while maintaining favorable pharmacokinetic properties.

Early synthetic approaches to imidazo[1,2-a]pyridine derivatives relied heavily on condensation reactions between alpha-haloketones and 2-aminopyridines, methodologies that were first developed in the 1960s and 1970s. These foundational synthetic strategies established the basic framework for accessing this heterocyclic system, though they often suffered from limitations including harsh reaction conditions, poor yields, and limited substrate scope. The evolution of synthetic methodology throughout the 1980s and 1990s led to significant improvements in both efficiency and versatility of preparation methods.

The modern era of imidazo[1,2-a]pyridine chemistry began in the early 2000s with the development of multicomponent reactions, tandem processes, and metal-catalyzed approaches. These advances dramatically expanded the synthetic accessibility of functionalized derivatives and enabled the preparation of previously inaccessible substitution patterns. The introduction of microwave-assisted synthesis, green chemistry approaches, and photochemical methods further revolutionized the field, making these compounds more readily available for biological evaluation and pharmaceutical development.

Contemporary research has focused on developing more sustainable and efficient synthetic pathways, with particular emphasis on catalyst-free conditions, aqueous media reactions, and environmentally benign methodologies. The historical progression from traditional thermal methods to modern photochemical and mechanochemical approaches reflects the broader evolution of synthetic organic chemistry toward more sustainable practices while maintaining high levels of efficiency and selectivity.

Structural Significance of 3-Carbaldehyde Substitution Patterns

The 3-carbaldehyde substitution pattern in imidazo[1,2-a]pyridine derivatives represents a particularly significant structural motif that dramatically enhances both synthetic utility and biological activity potential. The aldehyde functional group at the 3-position creates a highly reactive electrophilic center that serves as a versatile handle for subsequent chemical transformations, enabling the construction of diverse molecular architectures through standard carbonyl chemistry. This reactivity has made 3-carbaldehyde derivatives valuable intermediates in the synthesis of more complex heterocyclic systems and pharmaceutical targets.

Synthesis of imidazo[1,2-a]pyridine-3-carbaldehyde derivatives has been achieved through various methodologies, with the Vilsmeier-Haack formylation reaction being one of the most established approaches. However, traditional formylation methods often suffer from harsh reaction conditions and moderate yields, typically ranging from 20-30 percent. More recent developments have introduced copper-catalyzed cyclization approaches that enable direct construction of the carbaldehyde-substituted framework in a single synthetic operation. These advances have significantly improved the accessibility of this important structural class.

The electronic properties of the 3-carbaldehyde substituent create unique interactions within the imidazopyridine framework that influence both molecular conformation and biological activity. Spectroscopic analysis reveals characteristic chemical shifts for the aldehyde proton, typically appearing around 9.99-10.10 parts per million in proton nuclear magnetic resonance spectroscopy. The aldehyde carbonyl carbon exhibits distinctive resonances around 177-179 parts per million in carbon-13 nuclear magnetic resonance spectroscopy, reflecting the unique electronic environment created by the fused heterocyclic system.

Structural Parameter Characteristic Value Analytical Method Reference
Aldehyde Proton Chemical Shift 9.99-10.10 ppm ¹H Nuclear Magnetic Resonance
Carbonyl Carbon Chemical Shift 177-179 ppm ¹³C Nuclear Magnetic Resonance
Molecular Weight 282.29 g/mol Mass Spectrometry
Melting Point Range 159-161°C Thermal Analysis

The reactivity profile of 3-carbaldehyde derivatives enables participation in various condensation reactions, including Claisen-Schmidt condensations with acetophenone derivatives to yield alpha,beta-unsaturated ketone systems. These transformations typically proceed with excellent yields ranging from 60-95 percent under basic conditions, demonstrating the enhanced reactivity of the aldehyde functionality in this heterocyclic context. The ability to introduce diverse substituents through such condensation reactions has made these compounds valuable building blocks for combinatorial chemistry approaches.

Pharmacophoric Importance in Medicinal Chemistry Research

The pharmacophoric significance of imidazo[1,2-a]pyridine derivatives in medicinal chemistry research stems from their recognition as privileged structures that exhibit diverse biological activities across multiple therapeutic areas. The imidazopyridine scaffold has been identified as a fundamental pharmacophore in numerous commercial pharmaceuticals, including zolpidem for insomnia treatment, olprinone for acute heart failure, and soraprazan for gastric acid suppression. This widespread presence in approved medications validates the therapeutic potential of this heterocyclic framework and supports continued research into novel derivatives.

Structure-activity relationship studies have revealed that the imidazo[1,2-a]pyridine core provides an optimal balance of physicochemical properties for drug development, including appropriate lipophilicity, metabolic stability, and target selectivity. The bicyclic framework offers multiple sites for structural modification, enabling medicinal chemists to fine-tune pharmacological properties while maintaining the essential pharmacophoric features. The presence of both imidazole and pyridine nitrogen atoms provides opportunities for hydrogen bonding interactions with biological targets, while the aromatic system contributes to favorable binding through pi-pi stacking interactions.

Recent investigations have demonstrated that specific substitution patterns on the imidazo[1,2-a]pyridine framework can lead to potent anticancer activity, particularly through covalent inhibition mechanisms. Compounds bearing appropriate electrophilic warheads have shown significant activity against oncogenic proteins such as Kirsten rat sarcoma viral oncogene homolog G12C mutants, with some derivatives achieving micromolar potency in cellular assays. These findings highlight the continued relevance of this scaffold in contemporary drug discovery efforts targeting previously undruggable oncology targets.

The antimicrobial potential of imidazo[1,2-a]pyridine derivatives has been extensively documented, with particular emphasis on antituberculosis activity. Several compounds have demonstrated significant activity against multidrug-resistant tuberculosis strains and extensively drug-resistant tuberculosis variants, positioning this scaffold as a promising avenue for addressing the global challenge of antimicrobial resistance. The ability to target multiple pathways involved in bacterial survival, including cell wall synthesis, protein synthesis, and DNA replication, makes these compounds particularly valuable in the fight against resistant pathogens.

Biological Activity Representative Compounds Potency Range Mechanism of Action Reference
Anticancer Activity Novel Kirsten rat sarcoma viral oncogene homolog G12C Inhibitors Micromolar Covalent Inhibition
Antituberculosis Activity Rifaximin Analogues Nanomolar to Micromolar Multiple Targets
Cardiovascular Effects Olprinone Derivatives Micromolar Phosphodiesterase Inhibition
Central Nervous System Activity Zolpidem Analogues Nanomolar GABA Receptor Modulation

The versatility of the imidazo[1,2-a]pyridine pharmacophore extends to enzyme inhibition applications, where derivatives have shown promise as inhibitors of various therapeutically relevant targets including cyclin-dependent kinases, vascular endothelial growth factor receptors, and phosphatidylinositol 3-kinase. The ability to achieve selective inhibition of specific enzyme families while avoiding off-target effects has made this scaffold particularly attractive for precision medicine approaches. Molecular docking studies have provided insights into the binding modes of these compounds, revealing key interactions that can guide future optimization efforts.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-13-7-6-11(9-14(13)21-2)16-12(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYOBAYEPXBZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374330
Record name 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727652-02-0
Record name 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). These compounds demonstrate significant activity with minimal cytotoxicity against human cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the imidazo[1,2-a]pyridine scaffold can enhance antitubercular potency, with some derivatives achieving a minimum inhibitory concentration (MIC) as low as 0.006 μM against Mycobacterium tuberculosis (Mtb) .

Antiparasitic Activity

The compound has also shown promise against protozoan parasites such as Trypanosoma cruzi and Leishmania donovani. In high-throughput screening assays, derivatives of this compound exhibited significant antiparasitic activity, indicating its potential as a lead compound for treating diseases like Chagas disease and leishmaniasis .

Structure-Activity Relationship Studies

The effectiveness of this compound can be attributed to its structural features. The presence of the methoxy groups on the phenyl ring enhances lipophilicity and facilitates better interaction with biological targets. SAR studies have revealed that modifications at various positions on the imidazo[1,2-a]pyridine core can optimize activity against specific pathogens while minimizing toxicity .

Tuberculosis Drug Development

A study conducted by researchers aimed at developing new anti-TB agents resulted in several promising imidazo[1,2-a]pyridine derivatives. Among these, one compound derived from this compound exhibited an MIC of 0.07 μM against MDR-TB strains while showing no cytotoxic effects on VERO cells (IC50 >128 μM). This study emphasizes the compound's potential as a scaffold for further drug development .

Antiparasitic Screening

In another investigation focusing on antiparasitic activity, derivatives of the compound were screened for efficacy against T. cruzi. The results indicated that certain modifications led to compounds with enhanced activity in intracellular infection assays. The most active derivatives were identified for further development as potential treatments for Chagas disease .

Data Summary Table

Application AreaActivity TypeMIC (μM)Cytotoxicity (IC50 μM)
TuberculosisAntitubercular0.006>128
TrypanosomiasisAntiparasitic0.07Not specified
LeishmaniasisAntiparasiticNot specifiedNot specified

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituents on the imidazopyridine core and the aryl ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde 3,4-Dimethoxyphenyl (2), Methyl (6) C₁₇H₁₆N₂O₃ 296.32 727975-83-9 Electron-rich aryl; methyl enhances lipophilicity
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 4-Chlorophenyl (2) C₁₄H₉ClN₂O 247.69* Not provided Electron-withdrawing Cl; potential for halogen bonding
2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde 4-Methoxyphenyl (2), Nitro (6) C₁₅H₁₁N₃O₃ 281.27 Not provided Nitro group increases reactivity; planar crystal structure
2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate (2c) 3,4-Difluorophenyl (2), Methyl (7) C₁₆H₁₂F₂N₂O₂ 314.28 Not provided Pyrimidine core; ester group modifies solubility
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 4-Methylphenyl (2), Methyl (6) C₁₆H₁₄N₂O 250.30 400777-11-9 Non-polar methyl groups; reduced solubility in polar solvents

*Calculated based on atomic composition.

Physicochemical and Electronic Properties

  • Electron Effects :
    • 3,4-Dimethoxyphenyl : Electron-donating methoxy groups enhance aromatic π-electron density, improving interactions with electron-deficient targets .
    • Chlorophenyl/Nitro Groups : Electron-withdrawing substituents reduce electron density, increasing electrophilicity at the aldehyde group .
  • Solubility :
    • Methoxy and ester groups (e.g., in 2c) improve aqueous solubility compared to methyl or chloro substituents .
    • Methyl groups (e.g., 6-methyl) enhance lipophilicity, favoring membrane permeability .

Structural and Crystallographic Insights

  • Planarity : The imidazo[1,2-a]pyridine core is nearly planar, as shown in the crystal structure of the nitro-substituted analog .
  • Hydrogen Bonding : 3,4-Dimethoxy groups may facilitate C–H···O/N interactions in crystal packing, similar to observations in nitro derivatives .

Biological Activity

2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C15H14N2O2
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. The compound has shown promising results against various bacterial strains.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51.0
Candida albicans0.751.5

These findings suggest that the compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. A study indicated that the compound significantly inhibited the proliferation of several cancer cell lines.

Cell Line IC50 (μM)
A549 (Lung cancer)12.5
MCF-7 (Breast cancer)10.0
HeLa (Cervical cancer)15.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has demonstrated anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is often influenced by structural modifications. The presence of methoxy groups at the phenyl ring enhances lipophilicity and can improve biological activity. Comparative studies indicate that compounds with electron-donating groups exhibit higher potency against microbial strains and cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of imidazo[1,2-a]pyridine derivatives revealed that modifications in the side chain significantly affected their antimicrobial efficacy. The most active derivative was identified as having a MIC of 0.22 μg/mL against Staphylococcus aureus .
  • Anticancer Mechanism : In a recent investigation into the anticancer effects of related compounds, it was observed that treatment with imidazo[1,2-a]pyridine derivatives led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis in cancer cells .

Q & A

Q. What are the established synthetic routes for synthesizing the imidazo[1,2-a]pyridine-3-carbaldehyde core structure?

The core structure can be synthesized via:

  • Vilsmeier-Haack reaction : Reacting imidazo[1,2-a]pyridine with DMF and phosphoryl chloride (POCl₃) to introduce the carbaldehyde group, yielding ~33% .
  • Copper(II)-catalyzed dehydrogenative aminooxygenation : Using Cu(II) catalysts to enable intramolecular cyclization and oxidation, achieving moderate yields (50-65%) .
  • Silver-catalyzed aminooxygenation : AgNO₃ in acetonitrile facilitates regioselective aldehyde formation, with yields up to 75% under optimized conditions .

Q. How can researchers purify and characterize this compound?

  • Purification : Use silica gel column chromatography with ethyl acetate/petroleum ether (1:1) for intermediate isolation . Final products may be recrystallized from ethanol/water mixtures .
  • Characterization :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm; aldehyde proton at δ 9.8–10.2 ppm) .
  • X-ray crystallography : Resolve crystal packing (e.g., orthorhombic Pna2₁ space group) and hydrogen-bonding networks (C–H⋯O/N interactions) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Antiproliferative agents : Derivatives with 3,4-dimethoxyphenyl groups show activity against cancer cell lines (e.g., IC₅₀ = 2.5–8.7 μM in MCF-7 cells) via kinase inhibition .
  • Schiff base precursors : React with aryl amines (e.g., p-anisidine) to form bioactive imines for antimicrobial or anti-inflammatory studies .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

  • Catalyst optimization : Replace AgNO₃ with Cu(OAc)₂ to reduce cost while maintaining >70% yield .
  • Solvent screening : Use DMF at 80°C for faster cyclization (3–5 hours vs. 16 hours in methanol) .
  • Microwave-assisted synthesis : Reduce reaction time by 60% while improving yield consistency .

Q. How do structural modifications (e.g., substituent position) affect bioactivity?

  • Methoxy group placement : 3,4-Dimethoxy substitution enhances π-π stacking with kinase active sites compared to mono-methoxy analogues (ΔΔG = −2.3 kcal/mol) .
  • Aldehyde reactivity : The carbaldehyde group enables conjugation with hydrazides or amines, critical for prodrug design .

Q. How to resolve contradictions in reported spectroscopic data?

  • HRMS validation : Cross-check molecular ion peaks (e.g., [M+H]⁺ at m/z 309.1214 for C₁₇H₁₆N₂O₃) to confirm purity .
  • DSC/TGA analysis : Detect polymorphic forms (e.g., melting point variations >5°C indicate crystallinity differences) .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking simulations : Use AutoDock Vina to model interactions with EGFR or CDK2 kinases (RMSD <2.0 Å) .
  • DFT calculations : Predict electrophilic reactivity of the aldehyde group (Fukui indices >0.25) for targeted derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.